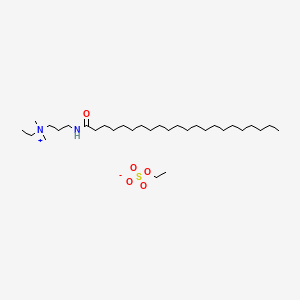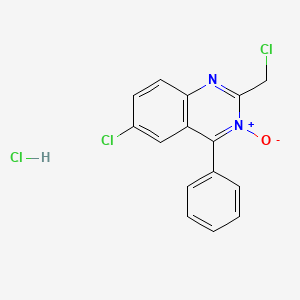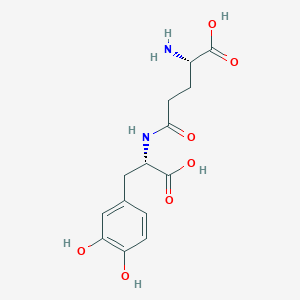
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one
Vue d'ensemble
Description
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one, also known as DMTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTP is a sulfur-containing heterocyclic compound that has been found to possess a range of interesting properties, including antioxidant, anti-inflammatory, and antitumor activities. In
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is not fully understood, but it is believed to involve the scavenging of free radicals and the modulation of cellular signaling pathways. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has been found to activate the Nrf2-Keap1 signaling pathway, which plays a key role in cellular defense against oxidative stress. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has also been found to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has been found to possess a range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory activities, 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has been found to possess antitumor activity. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has also been found to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has several advantages as a research tool. It is relatively easy to synthesize and has a well-characterized structure. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is also stable and can be stored for long periods of time without degradation. However, 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has some limitations as a research tool. It is highly reactive and can interact with other compounds in complex biological systems. This can make it difficult to interpret the results of experiments involving 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one.
Orientations Futures
There are several future directions for research on 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one. One area of interest is the development of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Another area of interest is the elucidation of the mechanism of action of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one. Further research is also needed to determine the optimal dosage and administration of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one for therapeutic use. Finally, the potential interactions of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one with other compounds in complex biological systems need to be further explored.
Applications De Recherche Scientifique
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one is as an antioxidant. 3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one has been found to scavenge free radicals and protect cells from oxidative damage. This makes it a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
3,5-dimethyl-2,6-bis(methylsulfanyl)thiopyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS3/c1-5-7(10)6(2)9(12-4)13-8(5)11-3/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMLVPCKQLTSMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C(C1=O)C)SC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650231 | |
| Record name | 3,5-Dimethyl-2,6-bis(methylsulfanyl)-4H-thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2,6-bis(methylthio)-4H-thiopyran-4-one | |
CAS RN |
24215-64-3 | |
| Record name | 3,5-Dimethyl-2,6-bis(methylsulfanyl)-4H-thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



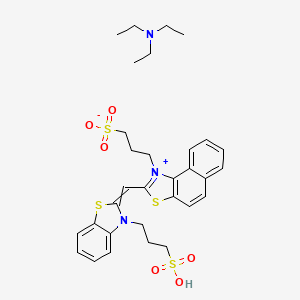
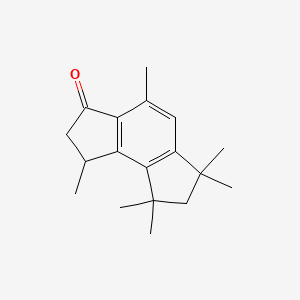
![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 5-methyl-7-(1-methylethyl)-](/img/structure/B1615140.png)
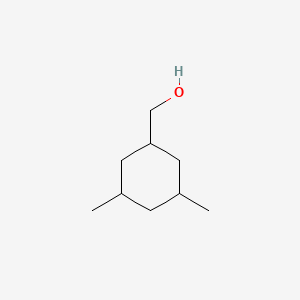
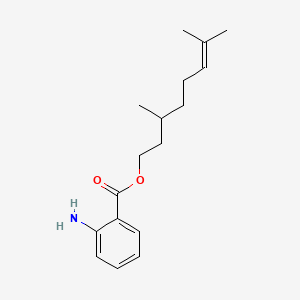

![2-Chloroethyl 2-[[3-[[4-[[4-[[5-(2-chloroethoxycarbonyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylbenzoate](/img/no-structure.png)
![2,4-dihydro-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]-3H-pyrazol-3-one](/img/structure/B1615146.png)

